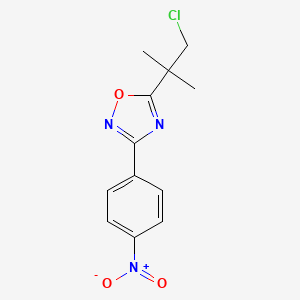
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the chlorination of the phenyl group, quinoline ring formation, and subsequent carbonyl chloride functionalization. Detailed synthetic pathways can be found in relevant literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystal Packing
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride and related compounds have been studied for their unique molecular structures and crystal packing characteristics. For instance, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride demonstrates non-planarity with dihedral angles between chlorophenyl and benzisoxazole rings, stabilized by intramolecular C—H⋯Cl hydrogen bonds. The dimers stack into columns along the unique axis direction by π–π stacking interactions in the crystal packing, with additional weak intermolecular C—H⋯O and C—H⋯Cl interactions (Teslenko et al., 2008).
Catalytic Applications
Certain chlorophenyl-containing compounds have been found to have catalytic applications. Chiral Pt(II)/Pd(II) pincer complexes that show C–H⋯Cl hydrogen bonding have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006). Also, Cu(II) tetrazolato complexes have been utilized as homogeneous catalysts for the selective oxidation of benzene to phenol and benzoquinone under mild conditions (Kumari et al., 2019).
Photochemical and Photophysical Properties
The photophysical properties of certain chlorophenyl-containing compounds have been investigated. For example, merocyanine dyes including chlorophenyl groups aggregate in low polarity solvents and form non-centrosymmetric Langmuir–Blodgett structures, indicating potential use in devices like surface plasmon resonance sensors for detecting ammonia or acidic gases at ppm concentrations (Ashwell et al., 2001).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESUEIUDBAQIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















